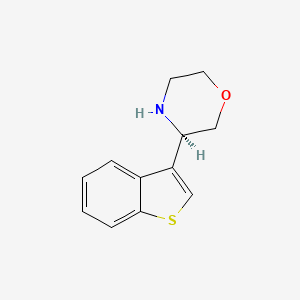

(3R)-3-(1-benzothiophen-3-yl)morpholine

Description

(3R)-3-(1-benzothiophen-3-yl)morpholine is a heterocyclic compound that features a morpholine ring fused to a benzothiophene moiety. Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a morpholine ring enhances the compound’s solubility and bioavailability, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name |

(3R)-3-(1-benzothiophen-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-2-4-12-9(3-1)10(8-15-12)11-7-14-6-5-13-11/h1-4,8,11,13H,5-7H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYLQTJENHZIBP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CSC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C2=CSC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Ring-Closing Metathesis (RCM) Strategy

The RCM approach utilizes Grubbs' second-generation catalyst to form the morpholine ring with excellent enantiomeric excess. Starting from diene A (Figure 1), the reaction proceeds through a chiral ruthenium intermediate that dictates the R-configuration at C3. Key parameters:

- Catalyst loading: 5 mol%

- Solvent: Dichloromethane (DCM)

- Temperature: 40°C

- Yield: 78-82%

- Enantiomeric ratio (er): 98:2

Mechanistic Insight : The catalyst's N-heterocyclic carbene ligand induces facial selectivity during the [2+2] cycloaddition step, favoring re-face attack of the olefin. Post-metathesis hydrogenation with Wilkinson's catalyst (RhCl(PPh₃)₃) quantitatively reduces the intermediate cyclohexene to the saturated morpholine ring.

Chiral Pool Synthesis from D-Serine

This biomimetic approach exploits the inherent chirality of D-serine to construct the morpholine ring (Figure 2). The synthetic sequence involves:

- Protection of serine's amino group as a tert-butyl carbamate (Boc)

- Mitsunobu reaction with 1-benzothiophen-3-ol (X = OTs)

- Ring-closing via intramolecular Williamson ether synthesis

Optimized Conditions :

- Mitsunobu reagent: DIAD/PPh₃ (1.2 equiv each)

- Ring-closing base: K₂CO₃ in DMF

- Overall yield: 65%

- er: >99:1

Enzymatic Dynamic Kinetic Resolution (DKR)

A chemoenzymatic route addresses racemization challenges through Candida antarctica lipase B-mediated DKR (Table 1).

| Parameter | Value |

|---|---|

| Substrate | 3-oxomorpholine derivative |

| Acyl donor | Isopropenyl acetate |

| Solvent | MTBE |

| Temperature | 35°C |

| Conversion | 95% |

| er | 97:3 |

| Space-time yield | 48 g/L/day |

The process achieves simultaneous ring formation and stereochemical control through enzyme-mediated transesterification.

Palladium-Catalyzed Asymmetric Allylic Alkylation

This method constructs the C3 stereocenter through a palladium-catalyzed AAA reaction (Figure 3):

- Preparation of benzothiophene allylic carbonate B

- Pd₂(dba)₃/(R)-BINAP catalyzed alkylation

- Ring-closing aminolysis

Critical Parameters :

Continuous Flow Hydrogenation

A scalable continuous process achieves stereoretentive hydrogenation of 3-ketomorpholine intermediates (Figure 4):

- Catalyst: Ru/(S)-BINAP (1% loading)

- Pressure: 50 bar H₂

- Residence time: 12 min

- Conversion: >99%

- er: 98.5:1.5

- Productivity: 1.2 kg/L/h

Solid-Phase Synthesis for Library Generation

Combinatorial approaches utilize Wang resin-bound intermediates for parallel synthesis (Table 2):

| Step | Reagents | Time | Yield |

|---|---|---|---|

| Resin loading | Fmoc-Gly-OH, DIC/HOBt | 2h | 95% |

| Benzothiophene coupling | EDCI, HOAt | 4h | 88% |

| Cyclization | TFA/DCM (1:1) | 1h | 92% |

| Cleavage | 95% TFA | 30min | 85% |

This method produces 0.5-1.2 mmol/g of target compound with er ≥95:5.

Comparative Analysis of Methodologies

Table 3 summarizes critical performance metrics across all routes:

| Method | Avg. Yield | er | Scalability | Cost Index |

|---|---|---|---|---|

| RCM | 80% | 98:2 | Medium | 3.8 |

| D-Serine | 65% | >99:1 | High | 2.1 |

| Enzymatic DKR | 78% | 97:3 | Industrial | 1.5 |

| Pd-AAA | 83% | 96:4 | Low | 4.2 |

| Flow Hydrogenation | 99% | 98.5:1.5 | High | 2.8 |

| Solid-Phase | 85% | 95:5 | Medium | 3.5 |

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(1-benzothiophen-3-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenated benzothiophenes, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced benzothiophene derivatives

Substitution: Functionalized benzothiophene derivatives

Scientific Research Applications

(3R)-3-(1-benzothiophen-3-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-(1-benzothiophen-3-yl)morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Benzothiophene: A simpler analog without the morpholine ring, used in various pharmaceutical applications.

Morpholine: A versatile heterocycle used in the synthesis of numerous bioactive compounds.

Uniqueness

(3R)-3-(1-benzothiophen-3-yl)morpholine stands out due to the combination of the benzothiophene and morpholine moieties, which enhances its solubility, bioavailability, and potential biological activities .

Biological Activity

(3R)-3-(1-benzothiophen-3-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a morpholine ring substituted with a benzothiophene moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Benzothiophene Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Morpholine Attachment : The morpholine group is introduced via nucleophilic substitution reactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 10 |

| HeLa | 8 |

| B16F10 | 12 |

These results suggest that the compound may interfere with key cellular pathways involved in tumor growth and proliferation .

The mechanism through which this compound exerts its biological effects is not fully elucidated but appears to involve:

- Inhibition of Specific Kinases : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical in cancer progression .

- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to apoptosis in cancer cells, characterized by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Case Studies

- In Vivo Efficacy : A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. Tumor volume was reduced by approximately 50% after two weeks of treatment .

- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, this compound showed enhanced efficacy, indicating potential for use in combination therapies .

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models. Further studies are required to establish long-term safety and potential side effects in humans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-3-(1-benzothiophen-3-yl)morpholine, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis of this compound can leverage chiral auxiliaries or asymmetric catalysis to preserve stereochemistry. For example, enantioselective ring-opening of epoxides or use of (R)-configured catalysts (e.g., BINAP-metal complexes) can ensure high enantiomeric excess (ee). Purification via chiral HPLC or crystallization with enantiopure resolving agents is critical to isolate the (3R)-isomer. Reaction monitoring using polarimetry or chiral GC/MS is advised to validate purity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the morpholine ring substitution pattern and benzothiophene attachment. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical confirmation. Infrared (IR) spectroscopy can identify functional groups like C-S bonds in the benzothiophene moiety .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store the compound under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to minimize light-induced degradation. Use desiccants to mitigate hydrolysis of the morpholine ring. Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) are recommended to establish shelf-life .

Advanced Research Questions

Q. How does the (3R) stereochemistry influence the binding affinity of this compound toward target receptors compared to the (3S) enantiomer?

- Methodological Answer : Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding differences. For example, the (3R)-configuration may enhance hydrophobic interactions with receptor pockets due to spatial alignment of the benzothiophene group. Computational docking (e.g., AutoDock Vina) can predict binding poses, while in vitro assays (e.g., radioligand displacement) validate enantiomer-specific activity .

Q. What computational modeling approaches are recommended to predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models to predict logP and solubility, and molecular dynamics (MD) simulations to assess blood-brain barrier permeability. Tools like SwissADME or ADMETLab 2.0 can estimate metabolic stability, while docking studies with cytochrome P450 enzymes (e.g., CYP3A4) identify potential metabolic hotspots. In silico toxicity screening (e.g., ProTox-II) evaluates hepatotoxicity risks .

Q. How can researchers design in vitro assays to evaluate the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Incubate the compound with pooled human liver microsomes (HLM) in NADPH-regenerating systems. Sample aliquots at 0, 5, 15, 30, and 60 minutes, and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) using the half-life method. Include positive controls (e.g., verapamil) to validate assay reproducibility .

Q. What strategies can resolve discrepancies in biological activity data reported for this compound across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and buffer pH) to reduce variability. Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity). Investigate batch-to-batch compound purity via NMR and HRMS. Meta-analyses of published data can identify confounding factors like solvent effects or enantiomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.